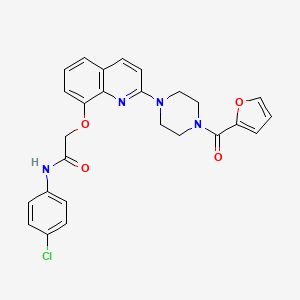

N-(4-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide

Description

Historical Development of Quinoline-Based Antimicrobial Agents

The quinoline nucleus has served as a privileged scaffold in antimicrobial drug development since the 1930s discovery of chloroquine’s antimalarial properties. Modern derivatives exploit quinoline’s planar aromatic system for intercalation with microbial DNA and inhibition of essential enzymes like topoisomerase IV. Structural analyses reveal that electron-withdrawing substituents at the 2- and 8-positions enhance target affinity while reducing efflux pump susceptibility.

Table 1: Bioactivity Profile of Representative Quinoline Antimicrobial Hybrids

Mechanistic Advantages of Quinoline Heterocycles

X-ray crystallographic studies demonstrate that the quinoline system in N-(4-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide enables π-π stacking interactions with Tyr-229 residue in mycobacterial enoyl-ACP reductase. The 8-oxyacetamide substituent introduces hydrogen bonding capacity with Asp-256, while the 4-chlorophenyl group occupies a hydrophobic pocket adjacent to the FAD cofactor binding site.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN4O4/c27-19-7-9-20(10-8-19)28-24(32)17-35-21-4-1-3-18-6-11-23(29-25(18)21)30-12-14-31(15-13-30)26(33)22-5-2-16-34-22/h1-11,16H,12-15,17H2,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJLFZFKDNGBQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Cl)C=C2)C(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is a complex organic compound that integrates multiple functional groups, including a chlorophenyl moiety, a furan-2-carbonyl group, and a piperazine unit linked to a quinoline structure. This unique combination suggests potential biological activities that can be explored for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H23ClN4O4, with a molecular weight of 490.94 g/mol. The compound features several functional groups that contribute to its biological activity, particularly in anti-inflammatory and antimicrobial contexts.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

-

Anti-inflammatory Properties :

- The presence of the quinoline structure is associated with the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. In vitro studies have shown that derivatives containing furan and quinoline structures can effectively inhibit COX enzymes, suggesting their potential as analgesic agents.

- Antimicrobial Activity :

- Anticancer Potential :

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators such as prostaglandins.

- Receptor Binding : The piperazine moiety may enhance receptor binding affinity, potentially increasing the efficacy of the compound in modulating biological pathways relevant to inflammation and pain management .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison to similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-N'-(quinolin-8-yloxy)urea | Urea linkage instead of amide | Anticancer properties |

| 4-(furan-2-carbonyl)piperazine | Lacks quinoline moiety | Antimicrobial activity |

| 5-methylquinolinone derivatives | Quinoline backbone | Antimicrobial and anti-inflammatory effects |

| Phenoxyacetic acid derivatives | Simple phenoxy structure | Analgesic activity |

This comparison highlights how the intricate combination of piperazine, furan, and quinoline functionalities in N-(4-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yloxy)acetamide may confer unique mechanisms of action that could lead to enhanced therapeutic efficacy compared to simpler analogs .

Case Studies

Several case studies have explored the synthesis and biological evaluation of compounds related to N-(4-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-ylyloxy)acetamide). For example:

- Antimicrobial Studies : A study synthesized various piperazine derivatives and evaluated their antimicrobial activity using tube dilution techniques. Some derivatives exhibited significant antimicrobial effects comparable to standard drugs like ciprofloxacin .

- Anticancer Activity Assessment : In vitro tests using MTT assays revealed that certain synthesized derivatives showed promising anticancer activity, although they were less effective than established chemotherapeutics like 5-fluorouracil .

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the anticancer properties of compounds similar to N-(4-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide. The compound exhibits promising cytotoxicity against various cancer cell lines, including those from hypopharyngeal tumors. For instance, a related piperazine derivative demonstrated enhanced apoptosis induction compared to the reference drug bleomycin, indicating its potential as an effective anticancer agent .

Neurodegenerative Disease Treatment

The compound also shows potential in treating neurodegenerative diseases such as Alzheimer's disease. Studies have indicated that derivatives containing piperazine can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in the pathophysiology of Alzheimer’s disease. By targeting these enzymes, the compound may help alleviate symptoms associated with cognitive decline .

Dual Inhibition

The dual inhibition of both acetylcholinesterase and butyrylcholinesterase is particularly noteworthy, as it suggests a multi-targeted approach to treatment. This strategy may enhance the overall efficacy of the treatment by addressing multiple pathways involved in neurodegeneration .

Biocidal Activity

This compound has also been investigated for its biocidal properties. Compounds with similar structures have demonstrated effectiveness against various pathogens, including fungi and bacteria. The presence of specific functional groups within the structure is believed to contribute to its antimicrobial activity, making it a candidate for developing new biocides .

Fungal Inhibition

Research has shown that derivatives with furan and piperazine components can inhibit chitin synthase in fungi, thereby preventing their growth. This property makes such compounds valuable in agricultural applications for controlling fungal diseases .

Data Table: Overview of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Therapy | Inhibition of tumorigenic signaling pathways | Enhanced cytotoxicity compared to standard treatments |

| Neurodegenerative Diseases | Dual inhibition of cholinesterases | Potential improvement in cognitive function |

| Biocidal Activity | Inhibition of chitin synthase | Effective against multiple fungal strains |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(4-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide and related compounds:

Structural and Functional Analysis

Backbone Complexity: The target compound’s quinoline-piperazine-furan architecture distinguishes it from simpler analogs like 2-chloro-N-(4-fluorophenyl)acetamide (), which lacks fused heterocyclic systems. In contrast, 2-((4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(quinolin-4-yl)acetamide () incorporates a triazole-thio group, which could improve metabolic stability compared to the target compound’s ether-linked oxygen .

The 4-chlorophenyl group in the target compound and 13e () enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Synthetic Yields and Stability: Hydrazone derivatives like 13a–e () exhibit high yields (94–95%) and thermal stability (melting points >270°C), suggesting robust synthetic protocols for aryl-substituted acetamides . The target compound’s synthesis likely requires multi-step coupling reactions, as seen in related (quinolin-8-yloxy)acetamide derivatives (), but specific yield data are unavailable in the provided evidence.

Q & A

Q. What are the established synthetic routes for N-(4-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide, and what intermediates are critical?

- Methodological Answer : The compound can be synthesized via multi-step reactions. Key intermediates include:

- Quinolin-8-yloxy acetamide derivatives : Prepared by coupling 8-hydroxyquinoline with chloroacetamide derivatives under reflux conditions in ethanol or acetonitrile .

- Furan-2-carbonyl piperazine : Synthesized by reacting piperazine with furan-2-carbonyl chloride in anhydrous dichloromethane with triethylamine as a base .

- Final coupling : The quinoline and piperazine intermediates are linked via nucleophilic substitution or palladium-catalyzed cross-coupling. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield .

Table 1 : Example Reaction Conditions

Q. How is the compound structurally characterized to confirm purity and molecular configuration?

- Methodological Answer :

- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and confirms stereochemistry .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., quinoline C8-O linkage, piperazine N-substitution) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition profiles .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Hazard mitigation : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation/skin contact.

- First aid : For eye exposure, rinse with water for 15+ minutes; for ingestion, administer activated charcoal .

- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s synthesis and predict reactivity?

- Methodological Answer :

- Density-functional theory (DFT) : Calculates electron density distributions to identify reactive sites (e.g., quinoline C2 for piperazine coupling) .

- Reaction path search algorithms : Quantum chemical simulations (e.g., using Gaussian or ORCA) model transition states and activation energies for cross-coupling steps .

- Solvent effects : COSMO-RS simulations predict solvent polarity impacts on reaction kinetics .

Q. What statistical experimental design (DoE) approaches minimize trial-and-error in process optimization?

- Methodological Answer :

- Factorial design : Varies parameters (temperature, catalyst loading, solvent) to identify dominant factors. For example, a 2³ factorial design reduces experiments from 27 to 8 while retaining >90% confidence .

- Response surface methodology (RSM) : Optimizes yield by modeling non-linear relationships between variables (e.g., Pd catalyst concentration vs. reaction time) .

Table 2 : Example DoE Parameters

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 70°C | 90°C |

| Catalyst (mol%) | 5% | 10% |

| Solvent | DMF | DMSO |

Q. How can contradictions in bioactivity data (e.g., varying IC₅₀ values) be resolved?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds to normalize results .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., furan vs. thiophene in the piperazine moiety) to isolate activity contributors .

- Metabolic stability tests : LC-MS/MS quantifies metabolite interference in bioassays .

Q. What advanced techniques validate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measures binding affinity to target proteins (e.g., kinase receptors) .

- Cryo-EM/X-ray crystallography : Resolves compound-protein complexes to identify binding pockets .

- RNA-seq/proteomics : Profiles downstream gene/protein expression changes post-treatment .

Data Contradiction Analysis

- Example : Discrepancies in reported cytotoxicity (e.g., IC₅₀ = 5 µM vs. 20 µM in similar assays).

- Root causes :

Purity variations : Impurities >5% skew bioactivity; validate via HPLC before testing .

Cell line heterogeneity : Genetic drift in HeLa vs. MCF-7 lines alters drug uptake .

Solubility limits : DMSO concentrations >0.1% may artifactually reduce activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.